5H-Octafluoropentanoyl chloride

説明

Structural Identification and Nomenclature

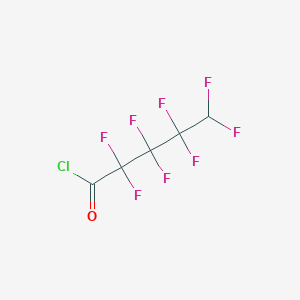

The structural identification of this compound reveals a carefully designed molecular architecture that maximizes fluorine content while maintaining synthetic accessibility through the acyl chloride functionality. The compound features a five-carbon chain with systematic fluorine substitution at the 2,2,3,3,4,4,5,5-positions, leaving only the terminal carbon of the acyl group and the carbonyl functionality unsubstituted. This substitution pattern creates a molecule with the chemical formula C₅HClF₈O, where the single hydrogen atom remains attached to the terminal carbon bearing the trifluoromethyl group.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound. Alternative nomenclature includes 2,2,3,3,4,4,5,5-octafluoropentanoyl chloride and 2,2,3,3,4,4,5,5-octafluorovaleryl chloride, reflecting different approaches to describing the fluorine substitution pattern. The Chemical Abstracts Service registry number 376-71-6 provides a unique identifier for this compound in chemical databases and literature searches.

The molecular structure exhibits several notable features that contribute to its distinctive properties and reactivity profile. The extensive fluorination creates a highly electronegative region extending from the second carbon through the terminal trifluoromethyl group, while the acyl chloride functionality remains available for nucleophilic attack. This structural arrangement results in a compound with enhanced electrophilicity at the carbonyl carbon compared to non-fluorinated analogs, facilitating reactions with various nucleophiles under relatively mild conditions.

The conformational analysis of this compound reveals that the fluorine atoms adopt orientations that minimize steric hindrance while maximizing electronic stabilization through favorable dipole interactions. The carbon-fluorine bonds exhibit typical lengths of approximately 1.35 Angstroms, while the carbon-chlorine bond in the acyl chloride functionality measures approximately 1.78 Angstroms. These bond lengths and the resulting molecular geometry contribute to the compound's stability and its characteristic reactivity patterns in synthetic transformations.

Historical Development in Fluorinated Acyl Chloride Research

The historical development of fluorinated acyl chloride research traces its origins to the early 20th century when the first systematic studies of organofluorine compounds began to emerge from academic and industrial laboratories. The initial impetus for developing fluorinated compounds arose from the search for materials with enhanced stability and unique properties that could not be achieved through conventional organic chemistry. Alexander Borodin's pioneering work in 1862, which involved the first nucleophilic replacement of halogen atoms with fluoride, established the foundational principles that would later guide the development of more complex fluorinated structures including acyl chlorides.

The period during World War II marked a pivotal moment in fluorinated compound development, driven primarily by the requirements of the Manhattan Project. The need for materials capable of withstanding the corrosive effects of uranium hexafluoride led to intensive research into fluorinated compounds, including early investigations into fluorinated acyl chlorides as potential intermediates for creating resistant materials. This wartime research established many of the synthetic methodologies and theoretical frameworks that would later facilitate the development of specialized compounds like this compound.

The post-war civilian applications of fluorinated compound technology accelerated the development of more sophisticated fluorinated acyl chlorides. Minnesota Mining and Manufacturing Company's acquisition and improvement of electrochemical fluorination technology in 1947 created new possibilities for producing highly fluorinated compounds with precise substitution patterns. The establishment of commercial fluorocarbon production facilities in 1951 provided the industrial infrastructure necessary for developing specialized fluorinated building blocks, including various perfluorinated acyl chlorides.

The development of specific synthetic routes to fluorinated acyl chlorides gained momentum through the 1950s and 1960s as researchers explored various approaches to introducing fluorine atoms into organic frameworks. The metallic fluoride process, employing cobalt trifluoride as a fluorinating agent, proved particularly valuable for creating highly fluorinated compounds. This method, based on earlier work by Ruff, allowed for the systematic replacement of hydrogen atoms with fluorine in organic compounds, ultimately leading to the development of compounds like this compound.

The electrochemical fluorination process developed by Simons provided an alternative approach to creating fluorinated compounds, including perfluorinated acyl fluorides that could serve as precursors to the corresponding acyl chlorides. This technology enabled the production of fluorocarbon derivatives with various functional groups, expanding the toolkit available for synthesizing specialized fluorinated compounds. The continuous refinement of these processes throughout the latter half of the 20th century established the technical foundation for producing complex fluorinated acyl chlorides with specific substitution patterns and desired properties.

The contemporary understanding of fluorinated acyl chloride chemistry builds upon decades of systematic research into perfluorinated compound synthesis and characterization. The development of efficient synthetic routes to compounds like this compound represents the culmination of extensive research into fluorination methodologies, purification techniques, and structure-property relationships. Modern synthetic approaches often employ specialized fluorinating reagents and carefully controlled reaction conditions to achieve the precise molecular architectures required for advanced applications in materials science and pharmaceutical chemistry.

特性

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF8O/c6-1(15)3(9,10)5(13,14)4(11,12)2(7)8/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTHNTFUIUGECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379728 | |

| Record name | 5H-Octafluoropentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-71-6 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Octafluoropentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 376-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 5H-Octafluoropentanoyl chloride can be synthesized through the chlorination of 5H-Octafluoropentanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of thionyl chloride to 5H-Octafluoropentanoic acid under controlled temperature and pressure conditions. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

化学反応の分析

Types of Reactions:

Substitution Reactions: 5H-Octafluoropentanoyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 5H-Octafluoropentanoic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: React with this compound to form amides.

Alcohols: React with this compound to form esters.

Water: Hydrolyzes this compound to form the corresponding carboxylic acid.

Major Products Formed:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Carboxylic Acid: Formed from hydrolysis.

科学的研究の応用

Organic Synthesis

5H-Octafluoropentanoyl chloride serves as a versatile reagent in organic synthesis. Its structure allows for the introduction of fluorinated moieties into organic molecules, which can enhance their biological activity and stability. The compound is particularly useful in the synthesis of fluorinated pharmaceuticals and agrochemicals, where fluorination can significantly alter the pharmacokinetics and bioactivity of the resulting compounds.

Key Applications:

- Fluorinated Drug Development: Fluorinated compounds often exhibit improved metabolic stability and bioavailability. This compound is used to synthesize novel fluorinated drug candidates.

- Agrochemical Synthesis: The compound's ability to modify the chemical properties of pesticides and herbicides enhances their efficacy and environmental stability.

Analytical Chemistry

In analytical chemistry, this compound is employed as a derivatizing agent for polar analytes. Its use improves the detection limits and separation efficiency in gas chromatography and mass spectrometry.

Case Study:

A study demonstrated that derivatives formed with this compound exhibited optimal volatility for gas chromatography separation, allowing for the detection of trace levels of highly polar compounds in complex matrices such as environmental samples .

Advantages:

- Enhanced Detection: The compound provides stable derivatives that are easily detectable as negative ions, facilitating the analysis of various analytes including organic acids and alcohols.

- Rapid Derivatization Process: The derivatization process is efficient, often taking less than ten minutes from sample preparation to analysis .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of coatings and surface treatments.

Applications:

- Hydrophobic Coatings: The incorporation of this compound into polymer matrices can impart hydrophobic and oleophobic characteristics to surfaces, making them resistant to water and oil.

- Fluoropolymer Production: It is used in the synthesis of fluoropolymers that exhibit high thermal stability and chemical resistance, beneficial for industrial applications.

Biomedical Research

In biomedical research, this compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.

Research Insights:

- Drug Delivery Vehicles: Studies indicate that compounds derived from this compound can be utilized as carriers for targeted drug delivery, enhancing the therapeutic efficacy while minimizing side effects .

- Biomolecule Modification: The compound can modify biomolecules to increase their resistance to enzymatic degradation, thereby improving their stability in biological environments.

作用機序

The mechanism of action of 5H-Octafluoropentanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .

Molecular Targets and Pathways:

Proteins and Peptides: this compound can acylate amino groups in proteins and peptides, leading to the formation of stable amide bonds.

Small Molecules: It can react with small molecules containing nucleophilic functional groups, leading to the formation of esters, thioesters, and other derivatives.

類似化合物との比較

To contextualize its properties and applications, 5H-octafluoropentanoyl chloride is compared below with structurally related acyl chlorides: pentanoyl chloride (C₅H₉ClO), perfluorobutyryl chloride (C₄F₇ClO), and 3H,3H-perfluoropentanoyl chloride (C₅HF₆ClO).

Structural and Physical Properties

| Property | This compound | Pentanoyl Chloride | Perfluorobutyryl Chloride | 3H,3H-Perfluoropentanoyl Chloride |

|---|---|---|---|---|

| Molecular Formula | C₅ClF₈O | C₅H₉ClO | C₄ClF₇O | C₅ClF₆HO |

| Molecular Weight (g/mol) | 278.48 | 120.58 | 232.49 | 238.50 |

| Boiling Point (°C) | 98–102 | 125–128 | 45–48 | 110–115 |

| Density (g/cm³) | 1.62 | 1.09 | 1.58 | 1.48 |

| Solubility | Insoluble in water; soluble in THF, DCM | Reacts violently with water; soluble in ether | Similar to this compound | Reacts with water; soluble in fluorinated solvents |

Key Observations :

- Fluorination reduces boiling points compared to non-fluorinated analogs (e.g., pentanoyl chloride) due to weaker van der Waals interactions .

- Higher fluorine content (e.g., in this compound) increases density and thermal stability but reduces solubility in polar solvents .

Reactivity

| Reaction | This compound | Pentanoyl Chloride | Perfluorobutyryl Chloride |

|---|---|---|---|

| Hydrolysis Rate (H₂O) | Moderate (forms fluorinated acid) | Rapid (forms pentanoic acid) | Slow (forms perfluorobutyric acid) |

| Reaction with Amines | Fast nucleophilic substitution | Fast | Slower due to steric hindrance |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 220°C |

Key Observations :

- Fluorine’s electron-withdrawing effect accelerates electrophilic reactions (e.g., amine acylation) in this compound compared to non-fluorinated analogs .

- Perfluorinated chains (e.g., in perfluorobutyryl chloride) exhibit slower hydrolysis due to hydrophobic shielding of the carbonyl group .

生物活性

5H-Octafluoropentanoyl chloride (OFPC) is a fluorinated compound that has garnered attention for its potential applications in various biological and chemical contexts. This article explores the biological activity of OFPC, including its synthesis, physicochemical properties, and relevant case studies that highlight its interactions with biological systems.

Synthesis and Properties

This compound is synthesized from 2,2,3,3,4,4,5,5-octafluoro-1-pentanol through a reaction with phosgene in the presence of pyridine as a catalyst. The synthesis process involves careful control of temperature and reaction conditions to ensure high purity and yield of the desired product. The boiling point of OFPC is reported to be approximately 150–155 °C, indicating its volatility and the need for careful storage under refrigeration at low temperatures to maintain stability .

Physicochemical Characteristics

The unique properties of OFPC stem from its fluorinated structure, which imparts hydrophobic characteristics that can influence its biological interactions. The compound exhibits low solubility in water but good solubility in organic solvents, making it suitable for various analytical applications. Its partition coefficients between different phases (e.g., octanol-water) indicate a significant lipophilicity, which can affect cellular uptake and distribution within biological systems .

Cytotoxicity Studies

Research has demonstrated that OFPC exhibits varied cytotoxic effects depending on concentration and exposure time. In vitro studies using human cell lines have shown that OFPC can induce cytotoxicity at higher concentrations, with effects on cell viability assessed through assays like the Resazurin reduction assay. For instance, exposure to concentrations above 8 mM resulted in significant decreases in cell viability in specific lung cancer cell lines .

Derivatization Applications

OFPC has been utilized as a derivatizing agent in mass spectrometry to enhance the detection sensitivity of various biological analytes. Its ability to form stable derivatives with hydrophilic compounds allows for improved analytical performance in detecting low-abundance biomolecules. This application is particularly relevant in environmental and food safety testing where sensitive detection methods are required .

Case Studies

- Fluorinated Probes for Imaging : A study explored the use of fluorinated polymer probes incorporating OFPC segments for magnetic resonance imaging (MRI). The polymer's structure allowed for extended circulation times in blood and reduced uptake by macrophages, enhancing imaging contrast and targeting capabilities .

- Reactivity with Biological Molecules : Another investigation focused on the reactivity of OFPC with various biomolecules, demonstrating its potential as a tool for modifying proteins and other macromolecules. This reactivity can facilitate the development of targeted drug delivery systems or diagnostic agents .

Summary Table of Biological Activity

| Study | Cell Line | Concentration (mM) | Effect | Methodology |

|---|---|---|---|---|

| Cytotoxicity | NCI-H358 (lung cancer) | >8 | Decreased viability | Resazurin reduction assay |

| Imaging Probes | Various tissues | N/A | Enhanced imaging contrast | MRI with fluorinated polymers |

| Derivatization | Various analytes | Variable | Improved detection sensitivity | Mass spectrometry |

Q & A

Basic Questions

Q. What are the recommended laboratory methods for synthesizing 5H-Octafluoropentanoyl chloride?

- Methodology : The compound can be synthesized via chlorination of 5H-Octafluoropentanoic acid using thionyl chloride (SOCl₂) under reflux conditions. Key steps include:

- Adding SOCl₂ dropwise to the acid in anhydrous dichloromethane.

- Refluxing at 40–50°C for 4–6 hours.

- Removing excess SOCl₂ and solvent under reduced pressure.

- Purifying the product via fractional distillation under inert gas.

- Critical factors : Moisture exclusion, temperature control, and inert atmosphere to prevent hydrolysis .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Use fume hoods or ventilated gloveboxes to avoid inhalation of vapors.

- Wear nitrile gloves, chemical-resistant goggles, and lab coats.

- Store in sealed, grounded containers under refrigeration (2–8°C).

- In case of skin contact: Immediately rinse with water for 15 minutes and remove contaminated clothing .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology :

- ¹⁹F NMR : Analyze fluorine substituent environments (δ range: -110 to -140 ppm).

- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1800 cm⁻¹ and C-F stretches at 1100–1300 cm⁻¹.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₅F₈ClO .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during nucleophilic acyl substitutions with this compound?

- Methodology :

- Solvent selection : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like hydrolysis.

- Kinetic monitoring : Track reaction progress via TLC or in situ FTIR to identify byproduct formation thresholds .

Q. What strategies resolve contradictions in hydrolysis kinetics data under varying pH conditions?

- Methodology :

- Controlled pH buffers : Use phosphate (pH 7) or acetate (pH 5) buffers to standardize hydrolysis rates.

- Competing nucleophile studies : Compare hydrolysis rates in H₂O vs. D₂O to isolate isotopic effects.

- Computational modeling : Apply density functional theory (DFT) to predict transition states and validate experimental rate constants .

Q. How does the electron-withdrawing effect of fluorine substituents influence reactivity compared to non-fluorinated acyl chlorides?

- Methodology :

- Hammett analysis : Compare reaction rates with meta/para-substituted nucleophiles to quantify electronic effects.

- DFT studies : Calculate partial charges on the carbonyl carbon to demonstrate enhanced electrophilicity.

- Experimental validation : Contrast esterification yields of fluorinated vs. non-fluorinated analogs under identical conditions .

Q. What computational methods model reaction pathways for this compound with amines?

- Methodology :

- Transition state localization : Use Gaussian or ORCA software with B3LYP/6-31G* basis sets.

- Energy profiling : Map potential energy surfaces (PES) for nucleophilic attack and chloride departure.

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。